

MLT-748: A Technical Guide for Immunological and Inflammatory Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MLT-748

Cat. No.: B609185

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLT-748 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key scaffold and protease protein involved in the activation of the NF- κ B signaling pathway, a critical regulator of inflammatory and immune responses. By binding to an allosteric site on MALT1, **MLT-748** locks the enzyme in an inactive conformation, thereby inhibiting its proteolytic activity and downstream signaling. This technical guide provides a comprehensive overview of **MLT-748**, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visualization of its role in the MALT1 signaling pathway.

Mechanism of Action

MLT-748 functions as a selective, allosteric inhibitor of MALT1, a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome.[1] MALT1 possesses both a scaffold function, facilitating the recruitment of downstream signaling molecules, and a protease function, cleaving specific substrates to modulate NF- κ B activation.[2][3] **MLT-748** binds to a pocket at the interface of the caspase-like and Ig3 domains of MALT1, displacing the side chain of Tryptophan 580 (Trp580).[4] This binding event stabilizes MALT1 in an inactive state, preventing the necessary conformational changes required for its enzymatic activity.[5] Consequently, the cleavage of MALT1 substrates, such as BCL10, HOIL1, CYLD, and RelB, is blocked, leading to the inhibition of downstream NF- κ B signaling.[6][7]

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity data for **MLT-748**.

Table 1: In Vitro Potency of **MLT-748**

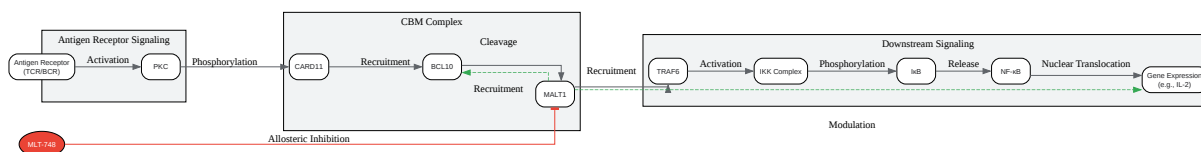
Parameter	Value	Description
IC50	5 nM	Concentration required for 50% inhibition of MALT1 protease activity in a cell-free assay. [4] [6]
Kd	13 nM	Dissociation constant for binding to human mutant MALT1(329-728)-W580S. [4]
Kd	42 nM	Dissociation constant for binding to wild-type human MALT1(329-728). [4]
EC50	69 nM	Concentration required for 50% stabilization of cellular MALT1-W580S. [4]

Table 2: Cellular Activity of **MLT-748**

Assay	Cell Type	IC50	Description
IL-2 Reporter Gene Assay	Jurkat T cells	39 nM	Inhibition of IL-2 promoter-driven luciferase activity following PMA/ α CD28 stimulation.[6]
IL-2 Secretion	Primary human CD3+ T cells	52 nM	Inhibition of IL-2 secretion following α CD3/ α CD28 antibody stimulation.[6]
BCL10 Cleavage	OCI-Ly3 B cells	31 \pm 17 nM	Inhibition of MALT1-mediated cleavage of BCL10.[6]

Signaling Pathway

The following diagram illustrates the role of MALT1 in the NF- κ B signaling pathway and the mechanism of inhibition by **MLT-748**.



[Click to download full resolution via product page](#)

Caption: MALT1 signaling pathway and **MLT-748** inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **MLT-748**.

MALT1 Protease Activity Assay (Cell-Free)

Objective: To determine the in vitro inhibitory activity of **MLT-748** on MALT1 protease.

Materials:

- Recombinant human MALT1 enzyme
- Fluorogenic MALT1 substrate (e.g., Ac-Leu-Arg-Ser-Arg-AMC)
- Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
- **MLT-748** stock solution (in DMSO)
- 384-well black microplates
- Plate reader with fluorescence detection capabilities

Procedure:

- Prepare a serial dilution of **MLT-748** in assay buffer.
- Add 5 μ L of the diluted **MLT-748** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 μ L of recombinant MALT1 enzyme to each well.
- Incubate the plate at room temperature for 30 minutes.
- Initiate the reaction by adding 5 μ L of the MALT1 substrate to each well.
- Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30-60 minutes.

- Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **MLT-748** concentration and fitting the data to a four-parameter logistic equation.

Cellular MALT1 Substrate Cleavage Assay

Objective: To assess the ability of **MLT-748** to inhibit MALT1-mediated cleavage of its substrates in a cellular context.

Materials:

- OCI-Ly3 B-cell line (or other suitable cell line)
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- **MLT-748** stock solution (in DMSO)
- Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies against MALT1 substrates (e.g., BCL10, CYLD, RelB) and a loading control (e.g., β -actin or GAPDH)
- SDS-PAGE and Western blotting reagents and equipment

Procedure:

- Seed OCI-Ly3 cells at a density of 1×10^6 cells/mL in a 6-well plate.
- Treat the cells with varying concentrations of **MLT-748** or DMSO for 1-24 hours.
- Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 μ M) for 15-60 minutes to induce MALT1 activity.
- Harvest the cells by centrifugation and wash with ice-cold PBS.
- Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

- Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against the MALT1 substrate of interest and a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities to determine the extent of substrate cleavage inhibition.

T-Cell Activation and Cytokine Secretion Assay

Objective: To evaluate the effect of **MLT-748** on T-cell activation and the secretion of effector cytokines like IL-2.

Materials:

- Primary human CD3+ T cells or Jurkat T cells
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- Anti-CD3 and anti-CD28 antibodies
- **MLT-748** stock solution (in DMSO)
- IL-2 ELISA kit
- 96-well cell culture plates

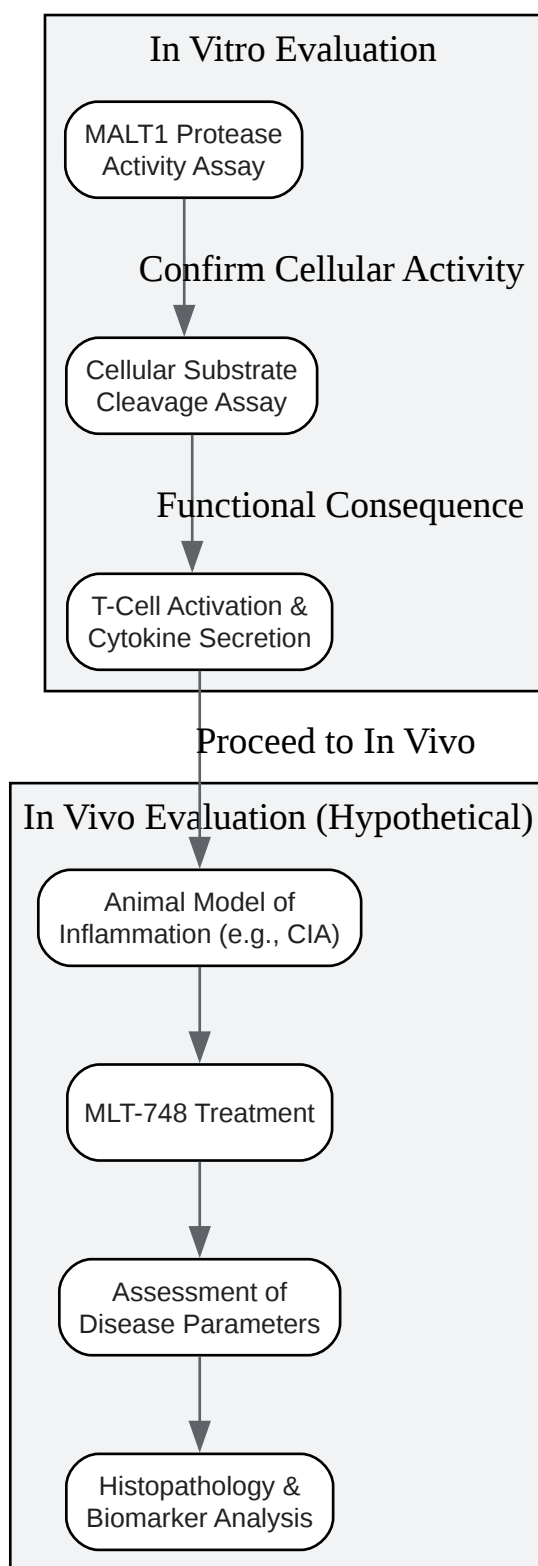
Procedure:

- Isolate primary human CD3+ T cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
- Pre-treat the T cells with a serial dilution of **MLT-748** or DMSO for 1 hour.
- Plate the cells in a 96-well plate pre-coated with anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

- Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Collect the cell culture supernatant by centrifugation.
- Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Determine the IC₅₀ value for the inhibition of IL-2 secretion.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the efficacy of **MLT-748**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **MLT-748** evaluation.

Conclusion

MLT-748 is a valuable research tool for investigating the role of MALT1 in immunology and inflammation. Its high potency and selectivity make it an ideal probe for dissecting the MALT1-dependent signaling pathways in various cellular and potentially in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize **MLT-748** in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Antigen Receptor Signaling to NF- κ B via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MLT-748 | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MLT-748: A Technical Guide for Immunological and Inflammatory Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609185#mlt-748-for-immunology-and-inflammation-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com